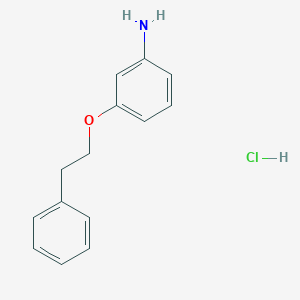

3-(Phenethyloxy)aniline hydrochloride

Beschreibung

The exact mass of the compound 3-(Phenethyloxy)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Phenethyloxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenethyloxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(2-phenylethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMNJRBKWVFPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586392 | |

| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17399-24-5 | |

| Record name | 17399-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Phenethyloxy)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(phenethyloxy)aniline hydrochloride, a valuable substituted aniline derivative. The primary focus is on a robust and high-yielding two-step synthetic pathway commencing with the Williamson ether synthesis to construct the core phenoxy ether linkage, followed by the catalytic reduction of a nitro group to the corresponding aniline. The final step involves the conversion of the free base to its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the critical parameters involved in each synthetic step.

Introduction

3-(Phenethyloxy)aniline and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules and functional materials. The strategic placement of the phenethyloxy and amino moieties on the aniline scaffold provides a versatile platform for further chemical modifications. This guide delineates a reliable and scalable synthetic approach, emphasizing the underlying chemical principles and practical considerations for its successful implementation in a laboratory setting.

Strategic Overview of the Synthesis

The synthesis of 3-(phenethyloxy)aniline hydrochloride is most effectively achieved through a two-step sequence, as illustrated below. This strategy is predicated on the well-established Williamson ether synthesis, followed by a standard reduction of an aromatic nitro group.

Caption: Overall synthetic strategy for 3-(phenethyloxy)aniline hydrochloride.

This approach is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations, leading to high overall yields and purity of the final product.

Detailed Synthetic Protocols

Step 1: Williamson Ether Synthesis of 1-Nitro-3-(phenethyloxy)benzene

The initial step involves the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an S(_N)2 mechanism, where the phenoxide ion, generated from 3-nitrophenol, acts as a nucleophile and attacks the electrophilic carbon of phenethyl bromide.[1]

Reaction:

3-Nitrophenol + Phenethyl bromide → 1-Nitro-3-(phenethyloxy)benzene

Experimental Protocol:

-

To a stirred solution of 3-nitrophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 3-nitrophenol.

-

To this suspension, add phenethyl bromide (1.1 eq.) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-nitro-3-(phenethyloxy)benzene as a pale yellow solid.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic phenoxide.

-

Solvent: A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the S(_N)2 reaction without interfering with the nucleophile.

-

Temperature: Heating the reaction to reflux increases the reaction rate, ensuring a reasonable reaction time.

Step 2: Catalytic Reduction of 1-Nitro-3-(phenethyloxy)benzene to 3-(Phenethyloxy)aniline

The second step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2][3]

Reaction:

1-Nitro-3-(phenethyloxy)benzene + H(_2) (in the presence of a catalyst) → 3-(Phenethyloxy)aniline

Experimental Protocol:

-

To a solution of 1-nitro-3-(phenethyloxy)benzene (1.0 eq.) in ethanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon filled with hydrogen or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-(phenethyloxy)aniline as an oil or a low-melting solid. The crude product is often of sufficient purity for the next step.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.

-

Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they dissolve the starting material and are inert under the reaction conditions.

-

Hydrogen Source: Molecular hydrogen is the reducing agent, and a constant supply is maintained to drive the reaction to completion.

Step 3: Formation of 3-(Phenethyloxy)aniline Hydrochloride

The final step is the conversion of the free aniline base to its more stable and easily handled hydrochloride salt. This is a simple acid-base reaction.[4]

Reaction:

3-(Phenethyloxy)aniline + HCl → 3-(Phenethyloxy)aniline Hydrochloride

Experimental Protocol:

-

Dissolve the crude 3-(phenethyloxy)aniline in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the resulting solid under vacuum to obtain 3-(phenethyloxy)aniline hydrochloride.

Causality Behind Experimental Choices:

-

Acid: Hydrochloric acid is used to protonate the basic amino group of the aniline.

-

Solvent: A non-polar or moderately polar solvent is chosen in which the free base is soluble, but the hydrochloride salt is insoluble, facilitating its precipitation and isolation.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Nitro-3-(phenethyloxy)benzene | C₁₄H₁₃NO₃ | 243.26 | Pale yellow solid |

| 3-(Phenethyloxy)aniline | C₁₄H₁₅NO | 213.27 | Oil or low-melting solid |

| 3-(Phenethyloxy)aniline Hydrochloride | C₁₄H₁₆ClNO | 249.74 | Solid |

Expected Spectroscopic Data for 3-(Phenethyloxy)aniline Hydrochloride:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of both benzene rings, the methylene protons of the phenethyl group, and a broad singlet for the ammonium protons.

-

¹³C NMR: The spectrum will display signals for all the unique carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the ammonium salt, C-O-C stretching of the ether, and aromatic C-H and C=C stretching are expected.

Mechanistic Insights

Caption: Mechanism of the Williamson ether synthesis.

The Williamson ether synthesis proceeds via an S(_N)2 mechanism. The reaction is initiated by the deprotonation of the phenol to form a more potent nucleophile, the phenoxide ion. This is followed by the backside attack of the phenoxide on the primary carbon of the phenethyl bromide, leading to the displacement of the bromide leaving group and the formation of the ether linkage.

Safety and Handling

-

3-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phenethyl bromide: Lachrymator and irritant. Work in a well-ventilated fume hood.

-

Potassium carbonate: Irritant. Avoid inhalation of dust.

-

Palladium on carbon: Flammable solid. Handle with care and avoid ignition sources.

-

Hydrogen gas: Highly flammable. Use in a well-ventilated area away from sparks and flames.

-

Hydrochloric acid: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthetic route for the preparation of 3-(phenethyloxy)aniline hydrochloride. By following the detailed protocols and considering the mechanistic and safety information provided, researchers can confidently synthesize this valuable intermediate for their research and development needs.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Phenylethoxy)aniline. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Reddit. (2023, July 7). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]

-

ResearchGate. (2024, September 7). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed catalytic cycle for the reduction of nitro benzene performed.... Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

YouTube. (2018, March 27). Reduction of nitrobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Aniline hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Nitrophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Retrieved from [Link]

-

PMC. (2016, January 19). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Aniline, n-ethyl-, hydrochloride. Retrieved from [Link]

-

ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of aniline derivatives - EP 0066325 A1.

-

ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

-

ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and.... Retrieved from [Link]

- Google Patents. (n.d.). WO2008125867A2 - Process for the preparation of gefitinib.

-

SpectraBase. (n.d.). Aniline. Retrieved from [Link]

Sources

Core Molecular Profile and Physicochemical Characteristics

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Phenethyloxy)aniline Hydrochloride

This document provides a comprehensive technical overview of 3-(Phenethyloxy)aniline hydrochloride (CAS No: 17399-24-5), a versatile chemical scaffold with significant potential in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and handling.

3-(Phenethyloxy)aniline hydrochloride is a derivative of aniline, featuring a phenethyloxy substituent at the meta-position of the benzene ring. The hydrochloride salt form is typically supplied to enhance stability and improve aqueous solubility, which are critical considerations for both laboratory handling and potential downstream pharmaceutical applications.

The aniline functional group is a cornerstone in medicinal chemistry, offering a versatile handle for further chemical modification.[1] However, the inclusion of an aniline moiety necessitates careful consideration of its potential for metabolic instability and toxicity, which can often be mitigated through structural modifications.[1] The phenethyloxy group imparts a degree of lipophilicity and conformational flexibility to the molecule.

Physicochemical Data

The fundamental properties of the hydrochloride salt and its corresponding free base are summarized below. These computed and experimental values are essential for planning synthetic transformations, designing purification strategies, and predicting pharmacokinetic behavior.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Data Source |

| CAS Number | 17399-24-5 | 75058-73-0 | [2][3] |

| Molecular Formula | C₁₄H₁₆ClNO | C₁₄H₁₅NO | [2][3] |

| Molecular Weight | 249.74 g/mol | 213.27 g/mol | [2][3] |

| InChIKey | NSMNJRBKWVFPPZ-UHFFFAOYSA-N | ATANNAJKSFDCGR-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N | [2][3] |

| XLogP3 (Free Base) | N/A | 3.5 | [3] |

| Topological Polar Surface Area | N/A | 35.3 Ų | [3] |

| Hydrogen Bond Donor Count | N/A | 1 | [3] |

| Hydrogen Bond Acceptor Count | N/A | 2 | [3] |

| Rotatable Bond Count | N/A | 4 | [3] |

Synthesis and Purification Workflow

The synthesis of 3-(Phenethyloxy)aniline hydrochloride is typically achieved through a two-step process: ether formation followed by acidification to yield the hydrochloride salt. The choice of this pathway is guided by the commercial availability of starting materials and the robustness of the reactions.

Step 1: Williamson Ether Synthesis of the Free Base

The formation of the ether linkage is efficiently accomplished via the Williamson ether synthesis. This classic nucleophilic substitution reaction is a reliable method for coupling an alkoxide with a primary alkyl halide. In this context, the phenolic oxygen of 3-aminophenol acts as the nucleophile.

Protocol Justification:

-

Starting Materials: 3-Aminophenol is selected as the aromatic core due to the desired meta-substitution pattern of the amine and hydroxyl groups. (2-Bromoethyl)benzene is an effective electrophile.

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic phenolic hydroxyl group selectively over the aniline amine. This selectivity is crucial to prevent N-alkylation.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction mechanism.

Caption: Proposed synthetic workflow for 3-(Phenethyloxy)aniline HCl.

Experimental Protocol:

-

To a solution of 3-aminophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously and add (2-bromoethyl)benzene (1.1 eq) dropwise.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure 3-(Phenethyloxy)aniline free base.

Step 2: Formation of the Hydrochloride Salt

The conversion of the aniline free base to its hydrochloride salt is a straightforward acid-base reaction. This step is critical as the salt form is generally a more stable, crystalline solid that is easier to handle and weigh than the often-oily free base.[5]

Protocol Justification:

-

Acid: A solution of hydrogen chloride (HCl) in a non-protic organic solvent like diethyl ether or 1,4-dioxane is used. This prevents the introduction of water, which could hinder precipitation and make drying more difficult.

-

Procedure: Adding the acid to the free base solution typically induces rapid precipitation of the ammonium salt. The reaction is often performed at a reduced temperature to maximize yield.

Experimental Protocol:

-

Dissolve the purified 3-(Phenethyloxy)aniline free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) with stirring.

-

Observe the formation of a precipitate.

-

Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield 3-(Phenethyloxy)aniline hydrochloride.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound. The hydrochloride salt exhibits distinct spectroscopic features compared to its free base, particularly in IR and NMR spectroscopy.

| Analysis Type | Expected Observations for 3-(Phenethyloxy)aniline Hydrochloride |

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), -O-CH₂- and -CH₂-Ph protons (triplets, ~3.0-4.5 ppm), and a broad singlet for the -NH₃⁺ protons (variable, may exchange with D₂O). |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), and two aliphatic carbons for the ethyl bridge (~40-70 ppm). |

| FT-IR | A broad absorption band in the 2500-3000 cm⁻¹ region corresponding to the N-H stretching vibration of the ammonium salt (-NH₃⁺).[6] This is a significant shift from the typical N-H stretches of a free amine (~3300-3400 cm⁻¹).[6] Aromatic C-H and C-O stretching bands will also be present. |

| Mass Spec (ESI+) | The molecular ion peak will correspond to the mass of the free base [M+H]⁺ at m/z 214.12. |

Reactivity, Stability, and Safe Handling

Chemical Reactivity

The reactivity of 3-(Phenethyloxy)aniline hydrochloride is dominated by the aniline moiety. The ammonium salt is significantly less nucleophilic than the free amine. Therefore, reactions involving the amine (e.g., acylation, alkylation, diazotization) typically require prior neutralization with a base to regenerate the free aniline. The ether linkage and the aromatic rings are generally stable under standard synthetic conditions but can participate in electrophilic aromatic substitution.

Stability and Storage

Aniline hydrochlorides are generally more stable to air and light than their free base counterparts, which can darken over time due to oxidation.[7] However, the compound should still be stored under an inert atmosphere in a cool, dark, and dry place to ensure long-term integrity.[8] The product is stable under normal conditions.[8][9]

Safe Handling

As with other aniline derivatives, 3-(Phenethyloxy)aniline hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Aniline derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[8] They are also suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged exposure.[8]

Caption: Role of the 3-(Phenethyloxy)aniline scaffold in drug discovery.

Significance in Medicinal Chemistry and Drug Development

Aniline derivatives are prevalent in drug discovery due to their ability to form key interactions with biological targets.[1] 3-(Phenethyloxy)aniline hydrochloride serves as a valuable starting material or intermediate for the synthesis of more complex, pharmacologically active molecules.[10]

The structure allows for several points of diversification:

-

Amine Functionalization: The amine can be readily converted into amides, sulfonamides, ureas, and other functional groups to explore structure-activity relationships (SAR).

-

Aromatic Ring Substitution: The two aromatic rings can undergo electrophilic substitution to introduce additional functionalities that can modulate properties like receptor selectivity, solubility, or metabolic stability.[1]

-

Scaffold Hopping: The core structure itself can be used as a bioisosteric replacement for other known pharmacophores.

By strategically modifying this scaffold, medicinal chemists can fine-tune a compound's pharmacological profile, enhancing factors like bioavailability and selectivity while mitigating potential toxicities associated with the aniline motif.[1]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 427434, 3-(2-Phenylethoxy)aniline. Retrieved January 15, 2026, from [Link]

-

Penta s.r.o. (2024, May 7). Aniline hydrochloride Safety Data Sheet. Retrieved January 15, 2026, from [Link]

-

Beijing Grish Henghua Technology Co., Ltd. (n.d.). 3-(Phenethyloxy)aniline hydrochloride. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12120, 3-Ethoxyaniline. Retrieved January 15, 2026, from [Link]

-

NileBlue. (2023, November 17). Making Aniline HCl [Video]. YouTube. Retrieved January 15, 2026, from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2006). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Retrieved January 15, 2026, from [Link]

-

Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved January 15, 2026, from [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. biosynth.com [biosynth.com]

- 3. 3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Investigating the Potential Biological Activity of 3-(Phenethyloxy)aniline hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the potential biological activity of the novel compound, 3-(Phenethyloxy)aniline hydrochloride. Aniline and its derivatives are recognized as crucial scaffolds in medicinal chemistry, contributing to a wide range of pharmaceuticals.[1] Given the structural motifs present in 3-(Phenethyloxy)aniline hydrochloride—a phenethyloxy group linked to an aniline core—this compound presents a compelling case for investigation as a potential therapeutic agent. This document provides a roadmap for its initial characterization, from in silico profiling to a cascade of in vitro and in vivo assays, designed to elucidate its pharmacological potential and mechanism of action. The methodologies described herein are grounded in established principles of drug discovery and are designed to be self-validating at each stage.

Introduction and Rationale

The aniline scaffold is a cornerstone in the development of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with various biological targets.[1] The subject of this guide, 3-(Phenethyloxy)aniline hydrochloride (CAS No: 17399-24-5), is a derivative that warrants systematic investigation.[2] Its structure combines a phenethyloxy moiety, which can influence lipophilicity and interactions with hydrophobic pockets of target proteins, with an aniline ring, a common pharmacophore. The hydrochloride salt form generally enhances aqueous solubility, a favorable property for biological testing.[3]

The initial phase of any drug discovery program for a novel compound involves a thorough evaluation of its potential biological activities.[4][5] This guide proposes a logical and efficient workflow to explore the pharmacological profile of 3-(Phenethyloxy)aniline hydrochloride, starting with computational predictions and progressing through a series of robust experimental validations.

Initial Characterization and Physicochemical Analysis

Prior to biological evaluation, a comprehensive physicochemical characterization of 3-(Phenethyloxy)aniline hydrochloride is paramount to ensure sample identity, purity, and stability.

Structural Verification and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and purity.[1]

| Technique | Purpose | Typical Parameters |

| ¹H and ¹³C NMR | Definitive structural confirmation and identification of impurities. | Solvent: DMSO-d₆ or CDCl₃; Spectrometer: 400 MHz or higher.[1] |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | ESI-MS in positive ion mode to detect [M+H]⁺.[1] |

| HPLC | Assessment of purity. | Column: C18; Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid; Detection: UV at 254 nm.[1] |

| FTIR Spectroscopy | Identification of key functional groups (e.g., N-H, C-O, aromatic C-H). | KBr pellet or ATR. |

Solubility and Lipophilicity

Understanding the solubility and lipophilicity of a compound is critical for designing biological assays and predicting its pharmacokinetic behavior.[6][7]

-

Aqueous Solubility: Determined in phosphate-buffered saline (PBS) at physiological pH (7.4) using methods such as shake-flask or nephelometry.

-

Lipophilicity (LogP/LogD): Can be predicted using in silico tools and experimentally determined using methods like the octanol-water partition coefficient.[6][7]

In Silico Profiling and Target Prediction

Computer-aided drug design (CADD) methods are cost-effective tools for identifying potential biological targets and predicting pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[8]

Target Prediction

Utilizing reverse docking and pharmacophore modeling against libraries of known protein structures can provide initial hypotheses about the potential molecular targets of 3-(Phenethyloxy)aniline hydrochloride. Network pharmacology can also be employed to understand complex interactions between the compound and biological systems.[9]

ADMET Prediction

A variety of computational models can predict key pharmacokinetic parameters and potential liabilities.

| Parameter | Prediction Tool Examples | Significance |

| Absorption | SwissADME, QikProp | Predicts oral bioavailability and intestinal absorption. |

| Distribution | pkCSM, ADMETlab | Estimates blood-brain barrier penetration and plasma protein binding. |

| Metabolism | SMARTCyp, FAME | Identifies potential sites of metabolism by cytochrome P450 enzymes. |

| Excretion | Online prediction tools | Predicts the likely route of elimination from the body. |

| Toxicity | DEREK Nexus, TOPKAT | Flags potential for mutagenicity, carcinogenicity, and other toxicities. |

In Vitro Biological Evaluation: A Tiered Approach

The in vitro assessment of 3-(Phenethyloxy)aniline hydrochloride should follow a logical cascade, starting with broad screening and progressing to more specific, hypothesis-driven assays.[4]

Tier 1: Initial Cytotoxicity and Broad-Spectrum Screening

The first step in evaluating a novel compound is to determine its general effect on cell viability.[10]

-

Cell Culture: Plate a panel of human cell lines (e.g., HeLa, HepG2, HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-(Phenethyloxy)aniline hydrochloride and treat the cells for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Tier 2: Targeted Biological Screens

Based on the in silico predictions and the structural similarity to known bioactive molecules, a panel of targeted assays can be employed. Given the aniline core, potential activities could include antimicrobial, anti-inflammatory, or central nervous system (CNS) effects.[11]

The minimal inhibitory concentration (MIC) assay is a fundamental test for antimicrobial potential.[8]

-

Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Preparation: Prepare a two-fold serial dilution of 3-(Phenethyloxy)aniline hydrochloride in a 96-well plate containing appropriate broth media.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

The lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophages is a common screen for anti-inflammatory potential.

Based on in silico predictions, radioligand binding assays can be used to determine the affinity of the compound for specific G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Tier 3: Mechanism of Action Studies

Once a reproducible biological activity is identified, the next step is to elucidate the underlying mechanism of action (MoA).[12] This can involve a variety of techniques:

-

Enzyme Inhibition Assays: To determine if the compound directly inhibits a specific enzyme.

-

Western Blotting: To assess changes in the expression or phosphorylation status of key signaling proteins.

-

Quantitative PCR (qPCR): To measure changes in gene expression.

-

Global Gene Expression Analysis (Transcriptomics): To obtain an unbiased view of the cellular pathways affected by the compound.[12]

Caption: Workflow for elucidating the Mechanism of Action.

In Vivo Evaluation

Promising in vitro data warrants progression to in vivo studies to assess efficacy and safety in a whole-organism context.[13][14][15] The choice of animal model will depend on the observed in vitro activity.[13]

Preliminary Toxicity Assessment

Acute toxicity studies in rodents (e.g., mice or rats) are necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

Efficacy Studies in Disease Models

Based on the confirmed in vitro activity, an appropriate animal model of disease should be selected.[14] For example:

-

Anti-inflammatory: LPS-induced systemic inflammation model in mice.

-

Antimicrobial: Murine thigh infection model.

-

CNS Activity: Behavioral models such as the forced swim test (antidepressant) or passive avoidance test (cognition).[11]

Caption: A streamlined workflow for in vivo evaluation.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of the potential biological activity of 3-(Phenethyloxy)aniline hydrochloride. By following a tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can efficiently and effectively profile this novel compound, potentially uncovering a new lead for therapeutic development. Each step is designed to build upon the previous one, ensuring that resources are directed toward the most promising avenues of investigation.

References

-

Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]

-

InVivo Biosystems. (n.d.). Drug Discovery and Development Services. Retrieved from [Link]

-

MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Retrieved from [Link]

-

Ćiković, N., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 708298. [Link]

-

David, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved from [Link]

-

Walicka, M., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(21), 6465. [Link]

-

Sztanke, K., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(13), 4296. [Link]

-

MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

Oxford Academic. (2022). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science and Technology, 57(11), 7118-7132. [Link]

-

Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36. [Link]

-

PubChem. (n.d.). 3-(2-phenylethoxy)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and Related Compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accio.github.io [accio.github.io]

- 5. mdpi.com [mdpi.com]

- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. invivobiosystems.com [invivobiosystems.com]

- 13. mdpi.com [mdpi.com]

- 14. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

A Guide to Investigating the Mechanism of Action for 3-(Phenethyloxy)aniline hydrochloride

To the Research Community: A comprehensive search of publicly available scientific literature and databases reveals that 3-(Phenethyloxy)aniline hydrochloride is a known chemical entity, available commercially for research purposes.[1][2][3] However, as of the current date, there is no documented evidence or published research detailing a specific biological mechanism of action for this compound.[4]

The aniline moiety is a common scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds.[5][6] Derivatives of aniline have been explored for various therapeutic effects, including anticancer and antimicrobial activities.[6][7] Given the structural alerts associated with aniline compounds, which can lead to the formation of reactive metabolites, a thorough investigation into the biological activity and safety profile of any new derivative is paramount.[5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to elucidate the mechanism of action (MOA) of a novel compound such as 3-(Phenethyloxy)aniline hydrochloride. It provides a logical, experience-driven framework for moving from initial compound characterization to detailed pathway analysis, adhering to the principles of scientific integrity and authoritative grounding.

Part 1: Foundational Characterization and Target Identification

The first step in understanding a compound's MOA is to determine its fundamental biological effects and identify its primary molecular target(s). This phase involves a tiered screening approach.

Initial Phenotypic Screening & Cytotoxicity Assessment

Before investigating specific mechanisms, it is crucial to understand the compound's general effect on cell health and viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells.[8]

Step-by-Step Methodology:

-

Cell Plating: Seed a panel of relevant human cell lines (e.g., a standard cancer cell line panel like the NCI-60, or cell types relevant to a hypothesized therapeutic area) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(Phenethyloxy)aniline hydrochloride in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in a complete culture medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions (ranging from low nM to high µM). Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Causality and Interpretation: A low IC₅₀ value suggests potent cytotoxic or anti-proliferative activity. This result would guide the investigation toward mechanisms like apoptosis, cell cycle arrest, or targeted kinase inhibition.[7] If no cytotoxicity is observed, the compound might act on non-proliferative pathways (e.g., as a GPCR modulator or enzyme activator).

Target Class Identification

Based on the aniline scaffold and initial screening, a broad panel of assays can help narrow down the potential target class.

Workflow for Broad Target Screening:

Caption: High-throughput screening workflow for initial target class identification.

Commercial services offer comprehensive screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) that test the compound against hundreds of known biological targets. A "hit" from one of these panels provides a direct and actionable starting point for detailed MOA studies.

Part 2: Elucidating the Specific Mechanism of Action

Once a primary target or a distinct cellular phenotype is identified, the next phase is to characterize the specific molecular interactions and downstream signaling events. The purpose of an MOA study is to understand how a compound interacts with its target and how natural substrates might modulate this activity.[9]

Case Study: Hypothetical Kinase Inhibitor MOA

Let's assume the broad screening identified 3-(Phenethyloxy)aniline hydrochloride as an inhibitor of a specific tyrosine kinase, "Kinase X."

Step 1: Confirming Direct Inhibition and Determining Potency

Enzyme assays are fundamental for quantifying how a molecule modulates enzyme activity.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine Kinase X enzyme, its specific peptide substrate, and ATP at its Km concentration.

-

Compound Addition: Add 3-(Phenethyloxy)aniline hydrochloride across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase to phosphorylate its substrate.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction.

-

Data Acquisition: Measure the luminescent signal, which is directly proportional to kinase activity.

-

Analysis: Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.

Step 2: Determining the Mode of Inhibition

Understanding whether the inhibition is competitive, non-competitive, or uncompetitive is critical for drug development.[9] This is achieved by running the kinase assay with varying concentrations of both the inhibitor and the substrate (ATP).

Data Presentation: Michaelis-Menten & Lineweaver-Burk Analysis

The kinetic data should be summarized in a table and visualized using a Lineweaver-Burk plot.

| Inhibitor Conc. | Substrate (ATP) Conc. | Velocity (Luminescence) |

| 0 nM | 1 µM | Value |

| 0 nM | 10 µM | Value |

| 0 nM | 100 µM | Value |

| 100 nM | 1 µM | Value |

| 100 nM | 10 µM | Value |

| 100 nM | 100 µM | Value |

-

Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases). This suggests the compound binds to the same site as ATP.[9]

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged). This indicates the compound binds to an allosteric site.

Mapping the Downstream Signaling Pathway

Confirmation of target engagement within a cellular context is essential. Western blotting is a cornerstone technique for this validation.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

-

Cell Treatment: Treat cells expressing Kinase X with 3-(Phenethyloxy)aniline hydrochloride at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 2 hours).

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or milk, then incubate with a primary antibody specific for the phosphorylated form of Kinase X's direct downstream substrate (p-Substrate Y). Subsequently, probe with a secondary antibody conjugated to HRP.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Stripping & Reprobing: Strip the membrane and reprobe with antibodies for the total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

Signaling Pathway Visualization:

Caption: Hypothetical signaling pathway for a Kinase X inhibitor.

A dose-dependent decrease in the p-Substrate Y signal would confirm that 3-(Phenethyloxy)aniline hydrochloride engages and inhibits Kinase X in a cellular environment, leading to a downstream biological effect.

Part 3: Addressing Genotoxicity and Safety

Given the aniline core, it is mandatory to assess the potential for mutagenicity and DNA damage early in the development process.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A test compound is considered mutagenic if it causes the bacteria to revert to a histidine-producing state.

Step-by-Step Methodology:

-

Strain Preparation: Grow overnight cultures of histidine-dependent Salmonella strains (e.g., TA98, TA100).

-

Metabolic Activation: Prepare a mix containing S9 fraction from Aroclor 1254-induced rat liver to simulate mammalian metabolism.[8]

-

Plate Incorporation: In a tube with molten top agar, add the bacterial culture, the test compound at various concentrations, and the S9 mix (for metabolic activation plates).[8]

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates mutagenic potential.

References

This section would be populated with peer-reviewed articles specific to 3-(Phenethyloxy)aniline hydrochloride as they become available. In the context of this guide, the references point to authoritative sources on the methodologies described.

- BenchChem. (2025). Application Notes and Protocols for Biological Screening of Aniline Compounds.

-

Li, P., et al. (2014). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 642-653. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Phenylethoxy)aniline. PubChem Compound Database. Available at: [Link]

-

Dykstra, K. D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 200-203. Available at: [Link]

- BenchChem. (2025). 3-[(E)-2-Phenylethenyl]aniline mechanism of action in biological systems.

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

- BenchChem. (2025). Comparative Study on the Biological Activity of 3-Chloro-4-(isopentyloxy)aniline Derivatives and Related Analogues.

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Buy 2-(3-Methoxyphenoxy)aniline hydrochloride | 1185078-17-4 [smolecule.com]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

An In-Depth Technical Guide to the Structural Analysis of 3-(Phenethyloxy)aniline Hydrochloride

This guide provides a comprehensive technical overview of the structural analysis of 3-(phenethyloxy)aniline hydrochloride (CAS No. 17399-24-5), a versatile aromatic amine derivative with applications in pharmaceutical research and development.[1] Intended for researchers, scientists, and drug development professionals, this document details the core analytical methodologies for elucidating and confirming the molecular structure of this compound, grounded in established scientific principles and field-proven insights.

Introduction to 3-(Phenethyloxy)aniline Hydrochloride

3-(Phenethyloxy)aniline hydrochloride is a salt of an aromatic ether and a primary aniline. Its molecular structure, comprising a phenethyloxy group attached to an aniline ring at the meta-position, makes it a valuable scaffold in medicinal chemistry. Aniline and its derivatives are known to be important intermediates in the synthesis of a wide range of pharmaceuticals.[2] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.

A thorough structural analysis is paramount to confirm the identity, purity, and isomeric integrity of 3-(phenethyloxy)aniline hydrochloride, ensuring the reliability of subsequent biological and pharmacological studies. This guide will systematically walk through the synthesis and the multi-technique analytical approach required for a complete structural characterization.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆ClNO | [1] |

| Molecular Weight | 249.74 g/mol | [1] |

| CAS Number | 17399-24-5 | [1] |

| SMILES | C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | [1] |

Synthesis and Purification

A plausible and efficient laboratory-scale synthesis of 3-(phenethyloxy)aniline hydrochloride involves a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitro group to the aniline, and finally, salt formation.

Step 1: Williamson Ether Synthesis of 1-Nitro-3-(phenethyloxy)benzene

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[3][4] In this step, 3-nitrophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of phenethyl bromide.

Protocol:

-

To a solution of 3-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add phenethyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-nitro-3-(phenethyloxy)benzene.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. Catalytic hydrogenation or reduction with a metal in acidic media are standard procedures.

Protocol (Catalytic Hydrogenation):

-

Dissolve the 1-nitro-3-(phenethyloxy)benzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 3-(phenethyloxy)aniline.

Step 3: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to enhance the compound's stability and solubility in aqueous media.

Protocol:

-

Dissolve the crude 3-(phenethyloxy)aniline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(phenethyloxy)aniline hydrochloride as a solid.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6]

Experimental Protocol for NMR Analysis

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 10-20 mg of 3-(phenethyloxy)aniline hydrochloride in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, as the hydrochloride salt may have limited solubility in chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignments.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons in the molecule. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (C₆H₅) | 7.20 - 7.40 | m | 5H |

| Aniline-H (C₆H₄) | 6.80 - 7.20 | m | 4H |

| -O-CH₂- | 4.25 | t | 2H |

| -CH₂-Ph | 3.10 | t | 2H |

| -NH₃⁺ | ~10.0 | br s | 3H |

Interpretation:

-

Aromatic Protons (7.20 - 7.40 ppm and 6.80 - 7.20 ppm): The protons of the monosubstituted phenyl ring and the trisubstituted aniline ring will appear in the aromatic region. The aniline protons will likely be shifted slightly upfield due to the electron-donating nature of the ether oxygen.

-

Methylene Protons (-O-CH₂- and -CH₂-Ph): The two methylene groups form an ethyl bridge. The protons on the carbon adjacent to the oxygen (-O-CH₂-) are expected to be deshielded and appear as a triplet around 4.25 ppm. The protons on the carbon adjacent to the phenyl group (-CH₂-Ph) will also be a triplet, but further upfield around 3.10 ppm.

-

Ammonium Protons (-NH₃⁺): In the hydrochloride salt, the amine group will be protonated to form an ammonium ion. These protons are acidic and their signal is often broad and can exchange with residual water in the solvent. The chemical shift is highly dependent on concentration and solvent but is expected to be significantly downfield, around 10.0 ppm in DMSO-d₆.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ether-linked aniline C) | 158.0 |

| C (aniline, C-NH₃⁺) | 140.0 |

| C (phenyl, C-CH₂) | 138.0 |

| Aromatic CHs (phenyl & aniline) | 110 - 130 |

| -O-CH₂- | 69.0 |

| -CH₂-Ph | 35.0 |

Interpretation:

-

Aromatic Carbons (110 - 158 ppm): The twelve aromatic carbons will resonate in this region. The carbon attached to the ether oxygen on the aniline ring will be the most downfield of the aromatic signals (around 158.0 ppm). The carbon bearing the ammonium group will also be significantly downfield (around 140.0 ppm).

-

Aliphatic Carbons (35.0 and 69.0 ppm): The two sp³ hybridized carbons of the ethyl bridge will appear in the upfield region of the spectrum. The carbon directly attached to the electronegative oxygen (-O-CH₂-) will be more deshielded (around 69.0 ppm) compared to the carbon adjacent to the phenyl ring (-CH₂-Ph, around 35.0 ppm).

Structural Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for FT-IR Analysis

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the 3-(phenethyloxy)aniline hydrochloride sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

FT-IR Spectral Data and Interpretation

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in 3-(phenethyloxy)aniline hydrochloride.

Expected FT-IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3200 - 2800 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Aryl-Alkyl Ether) | 1275 - 1200 (asym) & 1075 - 1020 (sym) | Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Medium |

Interpretation:

-

N-H Stretching: The most prominent feature for the hydrochloride salt will be a broad and strong absorption in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group (-NH₃⁺).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge will be just below 3000 cm⁻¹.

-

N-H Bending: The bending vibrations of the ammonium group are expected in the 1600-1500 cm⁻¹ region.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range.

-

C-O Stretching: The C-O stretching of the aryl-alkyl ether is a key diagnostic feature, typically showing two strong bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.

-

C-N Stretching: The C-N stretching of the aromatic amine will be observed in the 1335-1250 cm⁻¹ region.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation: Prepare a dilute solution of 3-(phenethyloxy)aniline hydrochloride in a solvent compatible with ESI, such as methanol or acetonitrile/water.

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Mass Spectral Data and Interpretation

Expected Mass Spectral Data:

-

Molecular Ion: In positive ion ESI, the base amine will be detected as the protonated molecule [M+H]⁺, where M is the free base 3-(phenethyloxy)aniline (C₁₄H₁₅NO, MW = 213.27). The expected m/z will be approximately 214.12.

-

High-Resolution Mass: High-resolution mass spectrometry will allow for the confirmation of the elemental formula (C₁₄H₁₆NO⁺ for the protonated molecule).

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule will provide valuable structural information. Key expected fragments include:

| m/z | Proposed Fragment |

| 214.12 | [M+H]⁺ (Protonated molecular ion) |

| 108.06 | [C₇H₈O]⁺ (cleavage of the ethyl bridge) |

| 105.07 | [C₈H₉]⁺ (phenethyl cation) |

| 93.06 | [C₆H₇N]⁺ (aniline radical cation) |

| 77.04 | [C₆H₅]⁺ (phenyl cation) |

Interpretation of Fragmentation:

The fragmentation pattern can help to piece together the structure of the molecule. Cleavage of the ether bond and the ethyl linker are expected to be major fragmentation pathways. The presence of fragments corresponding to the phenethyl moiety and the aniline moiety would provide strong evidence for the proposed structure.

Crystallographic Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals can be challenging, the resulting data provides precise bond lengths, bond angles, and information about intermolecular interactions.

Experimental Protocol for X-ray Crystallography

Crystallization:

-

Grow single crystals of 3-(phenethyloxy)aniline hydrochloride by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether).

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.

Expected Structural Insights from X-ray Crystallography

A successful crystallographic analysis would unequivocally confirm:

-

The connectivity of the atoms, confirming the 3-(phenethyloxy)aniline structure.

-

The geometry of the molecule, including the bond lengths and angles of the aromatic rings, the ether linkage, and the ethyl bridge.

-

The conformation of the molecule in the solid state.

-

The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride counter-ion, and potential π-π stacking interactions between the aromatic rings.

Conclusion

The structural analysis of 3-(phenethyloxy)aniline hydrochloride requires a multi-faceted approach, integrating data from several spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen framework, FT-IR identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental formula, with fragmentation patterns offering further structural clues. While X-ray crystallography provides the most definitive structural information, its application is contingent on obtaining suitable single crystals. By systematically applying these analytical methodologies, researchers can confidently elucidate and verify the structure of 3-(phenethyloxy)aniline hydrochloride, ensuring the integrity of this important molecule for its applications in drug discovery and development.

References

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Phenylethoxy)aniline. Retrieved from [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-977. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (2015). The 1H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

NIST. (n.d.). Aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Purity and Characterization of 3-(Phenethyloxy)aniline Hydrochloride

Introduction

In the landscape of pharmaceutical development, the journey from a candidate molecule to a therapeutic agent is paved with rigorous analytical scrutiny. The purity, structure, and stability of any chemical entity, particularly active pharmaceutical ingredient (API) precursors and intermediates, are paramount. This guide provides an in-depth technical framework for the comprehensive characterization and purity assessment of 3-(Phenethyloxy)aniline hydrochloride (CAS No: 17399-24-5).[1][2][3][4][5][6] This compound serves as a versatile intermediate in the synthesis of various target molecules, making a thorough understanding of its properties essential for ensuring the quality, safety, and efficacy of the final drug product.[7]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations. We will explore a multi-orthogonal analytical strategy, ensuring that the identity, purity, and solid-state properties of 3-(Phenethyloxy)aniline hydrochloride are established with the highest degree of confidence.

Physicochemical Profile

A foundational understanding begins with the basic physicochemical properties of the molecule. These data are critical for selecting appropriate analytical techniques and solvents.

| Property | Value | Reference |

| Chemical Name | 3-(Phenethyloxy)aniline hydrochloride | [6] |

| Synonym(s) | 3-(2-phenylethoxy)aniline hydrochloride | [6] |

| CAS Number | 17399-24-5 | [1] |

| Molecular Formula | C₁₄H₁₆ClNO | [1][3][4] |

| Molecular Weight | 249.74 g/mol | [1][2][3] |

| Free Base | 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) | [8] |

| Appearance | Typically an off-white to light-colored solid | Inferred |

| InChI Key | NSMNJRBKWVFPPZ-UHFFFAOYSA-N | [6] |

Synthesis Context and Potential Impurity Profile

The purity of a compound is intrinsically linked to its synthetic route. While numerous specific pathways exist, a common approach to synthesizing molecules like 3-(Phenethyloxy)aniline hydrochloride involves a multi-step process. Understanding this process is key to anticipating potential process-related impurities.[9]

A plausible synthetic pathway could involve:

-

Williamson Ether Synthesis: Reaction of 3-nitrophenol with phenethyl bromide to form the ether linkage.

-

Nitro Group Reduction: Reduction of the nitro-intermediate to the corresponding aniline free base.

-

Salt Formation: Treatment of the purified aniline free base with hydrochloric acid.[10][11][12]

This pathway informs the potential impurity profile, which must be investigated.

A Multi-Orthogonal Characterization Strategy

No single analytical technique can provide a complete picture of a chemical compound. A robust characterization strategy relies on multiple, orthogonal (based on different principles) methods to confirm identity, assess purity, and define physicochemical properties. This approach ensures that any analytical blind spots of one technique are covered by another.

Identity Confirmation: Unambiguous Structural Elucidation

The first step is to unequivocally confirm the chemical structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Anilinium Protons (-NH₃⁺): A broad singlet, typically downfield (>10 ppm), which is concentration-dependent and exchanges with D₂O.[13]

-

Aromatic Protons: Complex multiplets between ~6.5-7.8 ppm. The protons on the aniline ring will be distinct from the five protons on the terminal phenyl ring.

-

Phenethyl Protons (-O-CH₂-CH₂-Ph): Two distinct triplets, each integrating to 2H. The -O-CH₂- protons will be downfield (~4.2 ppm) compared to the -CH₂-Ph protons (~3.0 ppm) due to the deshielding effect of the adjacent oxygen atom.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of 3-(Phenethyloxy)aniline hydrochloride and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

-

Processing: Process the data with appropriate phasing and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the unambiguous determination of the elemental formula.

Expected Mass Spectrum: Using electrospray ionization in positive mode (ESI+), the spectrum will not show the mass of the hydrochloride salt directly. Instead, it will show the protonated free base:

-

[M+H]⁺ Ion: Expected at m/z 214.1226, corresponding to the formula [C₁₄H₁₆NO]⁺. The observed mass in HRMS should be within a 5 ppm tolerance of this theoretical value.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the monoisotopic mass of the [M+H]⁺ peak and compare it to the theoretical exact mass.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. For 3-(Phenethyloxy)aniline hydrochloride, the key is to distinguish the spectrum of the anilinium salt from its free base form.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Anilinium -NH₃⁺): A very broad and strong absorption band typically in the 2500-3200 cm⁻¹ range, which is characteristic of amine salts. This replaces the two sharp peaks of a primary amine (~3300-3500 cm⁻¹).[13]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretch: A strong, characteristic peak in the 1200-1250 cm⁻¹ region.

Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Analysis: Identify the key functional group frequencies and compare them to known values for amine salts and ethers.[14][15]

Purity and Impurity Determination